Tyr-ile-gly-ser-arg

描述

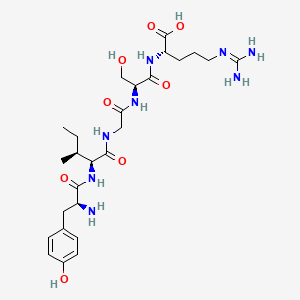

Tyr-Ile-Gly-Ser-Arg is a pentapeptide derived from the laminin B1 chain. This sequence is a major receptor binding site in laminin and plays a crucial role in cell adhesion, migration, and differentiation.

准备方法

Synthetic Routes and Reaction Conditions

Tyr-Ile-Gly-Ser-Arg can be synthesized using a modified liquid-phase procedure. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired peptide sequence is obtained .

化学反应分析

Green Chemistry Approaches

A water-based SPPS method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) avoided hydroxy group protection for Ser and Tyr :

-

Conditions : Microwave-assisted coupling in aqueous buffer (pH 6.0).

-

Advantages : No O-acylation observed; racemization minimized .

Pegylation

YIGSR was conjugated with polyethylene glycol (PEG) to enhance stability:

-

N-terminal PEG : cPEG (carboxymethyl-PEG) coupled via DIC/HOBt on resin .

-

C-terminal PEG : Synthesized on TentaGel NH₂ resin, releasing peptide-PEG hybrids post-cleavage .

Bioactivity : PEG-YIGSR retained antimetastatic activity in mice .

Immobilization

YIGSR was covalently attached to ethylene-acrylic acid copolymer (PEA) films for cell adhesion studies :

-

Method : Carbodiimide-mediated coupling of YIGSR’s C-terminal carboxyl group to PEA’s acrylic acid residues.

-

Surface Density : 12.1 pmol/cm² confirmed by ¹²⁵I labeling .

Deprotection and Side Reactions

| Protection Group | Deprotection Reagent | Conditions | Reference |

|---|---|---|---|

| Boc | TFA | 0°C, 1 hr | |

| Pmc | TFA | RT, 2 hr | |

| Tos | TFMSA | -20°C, 1 hr |

Side Reactions :

Structural Confirmation

-

Amino Acid Analysis : Post-hydrolysis ratios matched theoretical values (Tyr:1.00, Ile:1.03, Gly:1.06, Ser:0.96, Arg:1.08) .

-

Mass Spectrometry : TOF-MS confirmed molecular weight (594.7 Da) .

Functional Assays

科学研究应用

Cancer Therapeutics

YIGSR has been extensively studied for its anti-cancer properties, particularly in inhibiting tumor growth and metastasis.

Tumor Growth Inhibition

Research indicates that YIGSR can significantly inhibit the growth of various tumors. In one study, the multimeric form of YIGSR (Ac-Y16) demonstrated a remarkable ability to suppress tumor growth in mouse models of melanoma. Specifically, co-injection of Ac-Y16 with melanoma cells resulted in a 97% reduction in lung colony formation compared to controls . The effectiveness of YIGSR appears to correlate with the size of the peptide, with larger multimers exhibiting greater inhibitory effects .

Metastasis Suppression

The peptide's ability to prevent metastasis is notable. In studies involving human pre-B acute lymphoblastic leukemia cells in SCID mice, Ac-Y16 not only inhibited tumor growth but also significantly reduced leukaemic infiltration in various organs, including the brain and bone marrow . This suggests that YIGSR could be a promising candidate for treating metastatic cancers.

Tissue Engineering and Regenerative Medicine

Beyond oncology, YIGSR is being explored for its applications in tissue engineering due to its role in cell adhesion and proliferation.

Cell Adhesion and Spreading

YIGSR has been utilized to functionalize biomaterials, promoting cell adhesion and spreading independently of other adsorbed proteins. This property is crucial for developing scaffolds that support tissue regeneration .

Enhancing Regenerative Processes

In regenerative medicine, YIGSR can be integrated into hydrogels or scaffolds to enhance cellular responses during healing processes. Its incorporation into biomaterials may improve outcomes in wound healing and tissue repair by facilitating cell attachment and migration.

Case Studies

作用机制

Tyr-Ile-Gly-Ser-Arg exerts its effects by binding to specific cell surface receptors, such as integrins. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide competes with laminin for the cell surface receptor, thereby inhibiting tumor growth and metastasis .

相似化合物的比较

Similar Compounds

Ile-Lys-Val-Ala-Val: Another laminin-derived peptide with similar bioactive properties.

Arg-Gly-Asp: A peptide sequence found in fibronectin that also plays a role in cell adhesion and migration.

Uniqueness

Tyr-Ile-Gly-Ser-Arg is unique due to its specific sequence and its ability to inhibit tumor growth and metastasis effectively. Its role as a major receptor binding site in laminin distinguishes it from other similar peptides .

生物活性

Tyr-Ile-Gly-Ser-Arg, commonly referred to as YIGSR, is a peptide derived from the laminin β1 chain. It has garnered significant attention in biomedical research due to its various biological activities, particularly in cancer therapy and cell adhesion. This article delves into the biological activity of YIGSR, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

YIGSR exhibits multiple mechanisms that contribute to its biological activity:

-

Inhibition of Tumor Growth and Metastasis:

- YIGSR has been shown to inhibit the proliferation of various cancer cells, including melanoma and fibrosarcoma. In a study involving human pre-B acute lymphoblastic leukemia cells (NALM6), the multimeric form of YIGSR (Ac-Y16) significantly reduced tumor growth and metastasis in severe combined immunodeficient (SCID) mice .

-

Cell Adhesion and Spreading:

- The peptide promotes cell adhesion by interacting with specific cell adhesion receptors. Research demonstrated that YIGSR-modified surfaces supported the adhesion and spreading of human foreskin fibroblasts (HFFs), albeit at a slower rate compared to Arg-Gly-Asp (RGD)-containing substrates . This suggests that YIGSR can influence cellular behavior through its adhesive properties.

-

Endothelial Cell Interaction:

- YIGSR has shown a strong affinity for endothelial cells. In studies involving self-assembled nanomatrices containing YIGSR, significant enhancement in the adhesion, spreading, and proliferation of human umbilical vein endothelial cells (HUVECs) was observed . This property positions YIGSR as a potential candidate for vascular tissue engineering.

Research Findings

The following table summarizes key research findings on the biological activity of YIGSR:

Case Studies

- Leukaemia Treatment:

-

Endothelial Cell Applications:

- In another study focusing on vascular applications, nanomatrices incorporating YIGSR were developed to mimic endothelial surfaces. The results indicated that these matrices not only enhanced cell adhesion but also promoted cell proliferation, suggesting their utility in vascular grafts or tissue engineering applications .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-LJZWMIMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911775 | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-64-2, 120940-31-0 | |

| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: YIGSR interacts with a variety of targets, primarily laminin receptors, including integrins and a 67 kDa laminin receptor. [, , , , , ] Binding to these receptors can elicit diverse downstream effects depending on the cell type. Some key effects include:

- Inhibition of tumor metastasis: By interfering with tumor cell adhesion to laminin in the extracellular matrix, YIGSR can reduce tumor cell invasion and spread. [, , , ] This effect is attributed to the peptide's ability to block interactions between tumor cells and the basement membrane, a crucial step in the metastatic process. [, , ]

- Promotion of neurite outgrowth: YIGSR can bind to specific laminin receptors on neurons, stimulating the formation and extension of neurites. [] This suggests a role for YIGSR in nerve regeneration and repair.

- Modulation of cell adhesion and migration: Depending on the context, YIGSR can either promote or inhibit cell adhesion and migration, impacting processes such as wound healing and tissue regeneration. [, , , , , ]

ANone:

ANone: Modifications to the YIGSR peptide sequence can significantly impact its activity and selectivity.

- Amino acid substitutions: Replacing Ile with other hydrophobic amino acids like Met, Leu, or Phe retains inhibitory effects on metastasis, suggesting the importance of hydrophobicity at this position. []

- C-terminal modifications: Amidation of the C-terminus (YIGSR-NH2) enhances cell attachment activity compared to the free acid form. []

- N-terminal modifications: Adding a Cys residue to the N-terminus allows for cyclization through disulfide bond formation, potentially affecting activity. []

- Multimerization: Assembling multiple YIGSR units on a branched lysine core significantly enhances the inhibition of tumor growth and metastasis compared to the monomeric peptide. [, ]

- PEGylation: Conjugation with polyethylene glycol (PEG) can enhance the in vivo stability and antimetastatic activity of YIGSR due to increased resistance to enzymatic degradation and slower renal clearance. [, , , ]

A:

- Stability: YIGSR is susceptible to enzymatic degradation in vivo, limiting its therapeutic application. []

- Formulation strategies: PEGylation is a common strategy to improve the stability, solubility, and bioavailability of peptides like YIGSR. [, , , ] Conjugation with other carriers like chitosan has also been explored to enhance its antimetastatic activity. [, ]

A:

- In vitro: YIGSR effectively inhibits tumor cell adhesion and migration to laminin in cell-based assays. [, , , , , , ] It also demonstrates neurite outgrowth promotion in neuronal cell cultures. [, ]

ANone: Several strategies aim to improve the delivery and targeting of YIGSR:

- PEGylation: Conjugating YIGSR with PEG enhances its in vivo stability and prolongs its circulation time, allowing for better tumor targeting. [, , , ]

- Chitosan conjugation: Linking YIGSR to chitosan improves its antimetastatic activity, suggesting a potential targeted delivery approach. [, ]

- Multimeric YIGSR: Branched, multimeric forms of YIGSR exhibit enhanced tumor targeting and increased antimetastatic effects compared to the monomeric peptide. [, ]

- Nanoparticles: Encapsulating YIGSR in nanoparticles is a promising approach for targeted delivery and controlled release. [] One study successfully utilized YIGSR-conjugated polymeric micelles loaded with etoposide to target laminin receptors on metastatic tumor cells. []

A: YIGSR is generally considered biocompatible, being a naturally occurring peptide sequence found in laminin. It is susceptible to enzymatic degradation in vivo, suggesting biodegradability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。